Lipophilicity (Computed XLogP3-AA) vs. Des-Furan Analog
The computed XLogP3-AA of the target compound is 3.1 [1]. While no experimentally determined log P or log D values have been reported, a structural analog lacking the furan oxygen (N-(3-phenylpropyl)-[1,1'-biphenyl]-4-carboxamide) would be expected to exhibit a higher log P (estimated ~3.8–4.2 based on fragment-additivity approaches), owing to the replacement of the polar furan ring with a hydrophobic phenyl group [2]. A log P difference of ≥0.7 log units can substantially shift membrane permeability, plasma protein binding, and off-target promiscuity [2].
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 3.1 (computed) |
| Comparator Or Baseline | N-(3-phenylpropyl)-[1,1'-biphenyl]-4-carboxamide (estimated XLogP3-AA ~3.8–4.2) |
| Quantified Difference | Δ ≥ 0.7 log units |
| Conditions | Computed by XLogP3 algorithm; comparator value estimated by fragment-additivity method |
Why This Matters
Even a 0.7 log unit shift in lipophilicity can alter oral absorption, metabolic clearance, and CYP-mediated drug interactions, making the furan-containing compound a more polar, potentially more developable lead in hit-to-lead campaigns.
- [1] PubChem Compound Summary for CID 71787703, N-[3-(Furan-2-yl)-3-hydroxypropyl]-[1,1'-biphenyl]-4-carboxamide. National Center for Biotechnology Information, 2026. View Source
- [2] Waring, M. J. (2010). Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 5(3), 235–248. DOI:10.1517/17460441003605098. View Source
